Dopamine D2 receptor agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

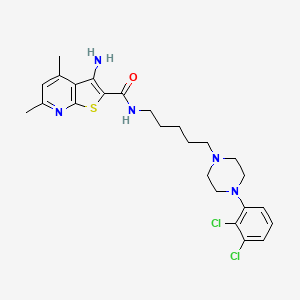

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H31Cl2N5OS |

|---|---|

Poids moléculaire |

520.5 g/mol |

Nom IUPAC |

3-amino-N-[5-[4-(2,3-dichlorophenyl)piperazin-1-yl]pentyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C25H31Cl2N5OS/c1-16-15-17(2)30-25-20(16)22(28)23(34-25)24(33)29-9-4-3-5-10-31-11-13-32(14-12-31)19-8-6-7-18(26)21(19)27/h6-8,15H,3-5,9-14,28H2,1-2H3,(H,29,33) |

Clé InChI |

YEDOJNFKHXVFHD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)N)C |

Origine du produit |

United States |

Foundational & Exploratory

Whitepaper: Discovery and Synthesis of Novel Dopamine D2 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dopamine (B1211576) D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of central nervous system function, playing a pivotal role in motor control, motivation, cognition, and hormonal regulation.[1][2] Dysfunction in D2R signaling is implicated in a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction.[1][3][4] Consequently, the D2R is one of the most validated and intensely studied drug targets for these conditions.[4][5]

D2R agonists, which mimic the action of the endogenous ligand dopamine, are cornerstone therapies for Parkinson's disease, aiming to restore dopaminergic tone.[4] Conversely, D2R antagonists are primary treatments for schizophrenia.[6][7] The development of novel D2R agonists is driven by the need for agents with improved selectivity, optimized signaling properties (e.g., partial agonism, biased agonism), and fewer side effects compared to existing therapies.[4][7]

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and synthesis of novel Dopamine D2 receptor agonists. It covers D2R signaling pathways, a typical drug discovery workflow, detailed experimental protocols for synthesis and characterization, and quantitative data for representative compounds.

Dopamine D2 Receptor Signaling Pathways

The D2R primarily couples to the Gαi/o subtype of G proteins, initiating a cascade of intracellular events that modulate neuronal activity.[2] Activation of the D2R can be broadly categorized into two major signaling pathways, alongside complex interactions through receptor heteromerization.

Canonical Gαi/o-cAMP Pathway: Upon agonist binding, the D2R activates Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[8][9] This action reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[[“]] This pathway is a key mechanism through which D2R activation modulates gene expression and synaptic plasticity.[[“]]

Gβγ-Mediated Pathways: The dissociation of the G protein also liberates Gβγ subunits, which can directly modulate a variety of effector proteins.[9] This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels.[8] Additionally, Gβγ can activate Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[[“]]

Receptor Heteromerization: D2 receptors can form functional complexes, or heteromers, with other receptors, such as the Adenosine A2A receptor and the Dopamine D1 receptor.[[“]] These interactions create unique signaling platforms that can alter the canonical signaling of the individual receptors, adding another layer of complexity to dopamine signaling in the brain.[[“]]

Drug Discovery and Development Workflow

The discovery of novel D2R agonists follows a structured, multi-stage process that integrates computational, chemical, and biological methodologies to identify and validate new therapeutic candidates.

-

Target Identification & Validation: The role of D2R in specific pathologies is well-established, making it a validated target.[4][5]

-

Hit Identification: This stage involves screening large libraries of compounds to find initial "hits."

-

In Silico Screening: Computational methods, such as pharmacophore modeling and virtual screening, are used to identify potential ligands from digital databases.[4]

-

High-Throughput Screening (HTS): Automated assays are used to physically test thousands of compounds for D2R binding or functional activity.

-

-

Hit-to-Lead and Lead Optimization: Promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (ADME: Absorption, Distribution, Metabolism, Excretion). This iterative process establishes the Structure-Activity Relationship (SAR).

-

Preclinical Development: The optimized lead compounds undergo rigorous testing.

-

Candidate Selection: A single compound with the best overall profile is selected for further development towards clinical trials.

Synthesis of Novel D2R Agonists

The chemical synthesis of D2R agonists often involves multi-step sequences to construct the core scaffolds and introduce functionalities required for potent and selective receptor interaction. Below is a representative protocol adapted from the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally related to the D2R partial agonist aripiprazole.[6]

General Procedure for Synthesis of 3,4-dihydroquinolin-2(1H)-one Derivatives[6]

This procedure describes the N-alkylation of a dihydroquinolinone core with various amine side chains.

-

Reaction Setup: To a stirred solution of the appropriate starting dihydroquinolinone (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) (0.5 mmol) and the desired amine side chain (e.g., 1-(3-chloropropyl)piperidine) (1.5 mmol) in acetonitrile (B52724) (MeCN, 5 mL), add potassium carbonate (K₂CO₃) (1.5 mmol).

-

Reaction Conditions: The reaction mixture is stirred overnight at reflux temperature.

-

Monitoring: The completion of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is diluted with chloroform (B151607) (CHCl₃, 30 mL). The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the final compound.

-

Characterization: The structure and purity of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and LC-MS. For example, for 1-(3-morpholinopropyl)-3,4-dihydroquinolin-2(1H)-one (5d), the calculated mass was m/z = 275.1754 for C₁₆H₂₃N₂O₂⁺, and the found mass was [M+H]⁺ = 275.1749.[6]

Experimental Protocols for In Vitro Characterization

Receptor Binding Assays

Binding assays are fundamental for determining the affinity of a novel compound for the D2R. The most common method is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to assess ligand affinity at D2 receptors.[13][14]

-

Receptor Source: Prepare a membrane fraction from cells expressing the D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2R, such as the porcine striatum.[14]

-

Radioligand: Choose a suitable radioligand. For antagonists, [³H]spiperone is commonly used.[13] For agonists, a tritiated agonist like [³H]MCL-536 can be used to specifically label the high-affinity state of the receptor.[15]

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Incubation: In a 96-well plate, combine:

-

The receptor membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound (the "competitor").

-

-

Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known D2R ligand (e.g., haloperidol (B65202) or unlabeled spiperone) to saturate all receptors and measure non-specific binding.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant), a measure of affinity, can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by an agonist binding to the D2R.

Protocol: cAMP Inhibition Assay

This assay quantifies the ability of a D2R agonist to inhibit adenylyl cyclase activity.[16]

-

Cell Culture: Use a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Plate the cells in a 96-well plate and grow to near confluency.

-

Assay Medium: Replace the growth medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of the test agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells (except the basal control). Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP production. The agonist's effect is measured as an inhibition of this forskolin-stimulated cAMP level.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or ELISA.

-

Data Analysis: Plot the measured cAMP levels (or fluorescence signal) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum effect).

Experimental Protocols for In Vivo Characterization

In Vivo Neurochemical Monitoring

Techniques like Fast Scan Cyclic Voltammetry (FSCV) allow for the real-time measurement of dopamine release and uptake in the brain of living animals, providing a direct assessment of D2 autoreceptor function.[12][17]

Protocol: Fast Scan Cyclic Voltammetry (FSCV) in Brain Slices [17]

-

Animal Preparation: Anesthetize a mouse (e.g., 8-12 weeks old) and rapidly remove the brain, placing it in an ice-cold, pre-oxygenated sucrose-aCSF buffer.[17]

-

Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

-

Electrode Placement: Lower a carbon-fiber microelectrode into the target brain region (e.g., caudate putamen or nucleus accumbens). A stimulating electrode is placed nearby to evoke dopamine release.

-

Dopamine Measurement: Apply a triangular voltage waveform to the carbon-fiber electrode and scan repeatedly (e.g., at 10 Hz). Dopamine oxidation at the electrode surface generates a characteristic cyclic voltammogram, allowing for its selective detection.

-

Baseline Recording: Electrically stimulate dopamine release (e.g., with a single pulse every 5 minutes) to establish a stable baseline response.

-

Agonist Application: Apply the novel D2R agonist via the perfusion buffer at various concentrations.

-

Data Acquisition: Continue to evoke and record dopamine release in the presence of the agonist. A functional D2 autoreceptor agonist will cause a concentration-dependent decrease in the amount of electrically stimulated dopamine release.

-

Data Analysis: Quantify the peak dopamine concentration for each stimulation. Plot the percentage inhibition of dopamine release against the agonist concentration to determine the EC₅₀ for autoreceptor activation.[12]

Quantitative Data of Representative D2R Agonists

The following tables summarize binding affinity and functional potency data for several known D2R agonists.

Table 1: D2 Receptor Binding Affinities (Ki/Kd) of Selected Agonists

| Compound | Receptor Source | Radioligand | Affinity Value (nM) | Reference |

| Dopamine | Bovine D2 (High Affinity Site) | [³H]pramipexole | Ki = 1.8 | [18] |

| MCL-536 | Human D2 (CHO cells) | Self-binding | Kd = 0.8 | [15] |

| MCL-536 | Human D2 (CHO cells) | --INVALID-LINK---NPA | Ki = 0.16 | [15] |

| Aripiprazole | Human D2 | N/A | Ki = 0.34 | [4] |

| Apomorphine | Human D2 | N/A | Ki = 4.4 | [4] |

| Bromocriptine | Human D2 | N/A | Ki = 1.4 | [4] |

| Pramipexole | Human D2 | N/A | Ki = 2.2 | [4] |

| Ropinirole | Human D2 | N/A | Ki = 45 | [4] |

Table 2: D2 Receptor Functional Potencies (EC₅₀) of Selected Agonists

| Compound | Assay Type | Cell Line | Potency Value (nM) | Reference |

| Dopamine | Calcium Flux | HEK293 | EC₅₀ = 19 | [18] |

| Dopamine | Calcium Flux | CHO-K1 | EC₅₀ = 18.2 | [18] |

| Quinpirole | Dopamine Release Inhibition (FSCV) | Mouse Striatum (CPu) | EC₅₀ = 3.9 | [12] |

| B-HT 920 | Dopamine Release Inhibition (FSCV) | Mouse Striatum (CPu) | EC₅₀ = 1.5 | [12] |

Conclusion

The discovery of novel Dopamine D2 receptor agonists is a complex but vital endeavor for developing improved treatments for a host of neurological and psychiatric disorders. The process relies on a synergistic combination of rational drug design, advanced synthetic chemistry, and a robust suite of in vitro and in vivo pharmacological assays. Future efforts will likely focus on identifying biased agonists that selectively engage specific downstream signaling pathways, potentially separating therapeutic effects from adverse side effects. The detailed methodologies and workflows presented in this guide serve as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 3. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. consensus.app [consensus.app]

- 11. jneurosci.org [jneurosci.org]

- 12. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Intricate Dance of Agonists at the Dopamine D2 Receptor: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of structure-activity relationships (SAR) for dopamine (B1211576) D2 receptor (D2R) agonists. The D2R, a class A G protein-coupled receptor (GPCR), is a critical target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Understanding the nuanced interactions between small molecule agonists and the D2R is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide provides a comprehensive overview of the key structural motifs that govern agonist activity, detailed experimental protocols for assessing ligand-receptor interactions, and a visual representation of the associated signaling pathways.

Core Concepts in D2R Agonist SAR

The affinity and intrinsic efficacy of D2R agonists are dictated by the specific interactions between the ligand and the receptor's binding pocket. Several key structural features are consistently observed in potent D2R agonists:

-

The Basic Amine: A protonatable nitrogen atom is a crucial pharmacophoric element, forming a salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2R. This interaction is a primary anchor for agonist binding.

-

The Aromatic Moiety: An aromatic ring system, often a catechol or a bioisosteric replacement, engages in hydrophobic and aromatic interactions within the binding pocket. Hydroxyl groups on this ring, particularly at the meta-position relative to the ethylamine (B1201723) side chain, can form hydrogen bonds with serine residues in TM5, significantly enhancing affinity and efficacy.[1]

-

The N-Alkyl Substituent: The nature and size of the substituent(s) on the basic amine play a critical role in modulating affinity, selectivity (D2 vs. D3, etc.), and intrinsic activity (full, partial, or biased agonism). For instance, in the 2-aminotetralin series, N,N-disubstituted compounds often exhibit high potency as D2 agonists.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for various classes of D2R agonists. This data allows for a direct comparison of the impact of structural modifications on receptor interaction.

Table 1: 2-Aminotetralin Derivatives

| Compound | R1 | R2 | D2 Ki (nM) | D2 EC50 (cAMP, nM) |

| 5-OH-DPAT | H | n-Pr | 1.5 | 0.8 |

| 7-OH-DPAT | H | n-Pr | 2.0 | 1.2 |

| N-0437 | H | n-Pr | 0.4 | 0.2 |

| (S)-5-OH-DPAT | H | n-Pr | - | 8.28 |

| (R)-5-OH-DPAT | H | n-Pr | - | 6.85 |

Table 2: Aripiprazole and Analogs

| Compound | Modification | D2 Ki (nM) | D2 EC50 (cAMP, nM) | Intrinsic Activity (%) |

| Aripiprazole | - | 0.34 | 7.4 | 51 |

| Brexpiprazole | Thienyl group instead of dihydroquinolinone | 0.3 | 0.5 | 45 |

| Cariprazine | Dimethylurea moiety | 0.49 | 1.2 | 60 |

| UNC9975 | - | - | 5.7 (β-arrestin) | 19 (β-arrestin) |

| UNC0006 | - | - | 3.2 (β-arrestin) | 25 (β-arrestin) |

| UNC9994 | - | - | 448 (β-arrestin) | 64 (β-arrestin) |

Data compiled from multiple sources. Values can vary based on experimental conditions.

Key Experimental Protocols

The characterization of D2R agonists relies on a suite of in vitro assays to determine their binding and functional properties. Below are detailed protocols for two fundamental experiments.

Radioligand Binding Assay: [3H]Spiperone Competition

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist, [3H]spiperone, from the D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human D2 receptor.

-

[3H]Spiperone (radioligand).

-

Test compounds (agonists).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 10 µM haloperidol (B65202) or (+)-butaclamol.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Dilute the cell membrane preparation in assay buffer to a final protein concentration that yields specific binding of approximately 10-15% of the total added radioligand.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Dilute [3H]Spiperone in assay buffer to a final concentration of approximately 0.2-0.5 nM (around its Kd).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Spiperone, and 100 µL of membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of non-specific binding determinator, 50 µL of [3H]Spiperone, and 100 µL of membrane suspension to designated wells.

-

Competition Binding: Add 50 µL of each concentration of the test compound, 50 µL of [3H]Spiperone, and 100 µL of membrane suspension to the remaining wells.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Inhibition

This protocol measures the functional potency (EC50) and intrinsic efficacy of a D2R agonist by quantifying its ability to inhibit adenylyl cyclase and thus reduce intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Test compounds (agonists).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well white opaque plates.

Procedure:

-

Cell Culture and Plating:

-

Culture the D2R-expressing cells to ~80-90% confluency.

-

Harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

Agonist Stimulation:

-

Add a small volume of the diluted test compounds to the wells containing the cells.

-

Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal stimulation of cAMP production) to all wells except the basal control.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding lysis and detection reagents directly to the wells.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the measured signal (inversely proportional to cAMP levels for Gi-coupled receptors) against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the Emax (maximal effect) using non-linear regression analysis.

-

Intrinsic activity is often expressed as a percentage of the maximal response of a reference full agonist (e.g., dopamine or quinpirole).

-

Dopamine D2 Receptor Signaling Pathways

Activation of the D2R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase. However, emerging evidence highlights the importance of a parallel, G protein-independent pathway mediated by β-arrestin.

G Protein-Dependent Signaling

Caption: Canonical G protein-dependent signaling pathway of the D2 receptor.

β-Arrestin-Mediated Signaling

Caption: β-Arrestin-mediated signaling pathway downstream of the D2 receptor.

Experimental Workflow for D2R Agonist Characterization

The logical flow for characterizing a novel compound as a potential D2R agonist involves a series of sequential experiments.

Caption: A typical experimental workflow for the characterization of D2R agonists.

Conclusion

The structure-activity relationship of dopamine D2 receptor agonists is a complex and multifaceted field. A deep understanding of the key pharmacophoric features, coupled with robust in vitro characterization, is essential for the development of the next generation of therapeutics targeting the dopaminergic system. The advent of concepts such as biased agonism opens up new avenues for designing ligands that selectively engage specific signaling pathways, potentially leading to drugs with enhanced therapeutic efficacy and reduced side effects. The data, protocols, and pathways presented in this guide provide a foundational framework for researchers and drug developers working to unravel the complexities of D2R pharmacology.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Dopamine D2 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Dopamine (B1211576) D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a critical target in the treatment of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Its therapeutic effects are mediated through a complex network of downstream signaling pathways that are initiated upon agonist binding. Traditionally, D2R signaling was primarily characterized by its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] However, it is now understood that D2R can also signal through G protein-independent pathways, primarily mediated by β-arrestins.[3][4][5] This guide provides a detailed technical overview of the canonical G protein-dependent and the β-arrestin-mediated signaling cascades activated by D2R agonists. It includes a summary of quantitative data for key agonists, detailed experimental protocols for assessing pathway activation, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Core Signaling Pathways of the Dopamine D2 Receptor

Activation of the Dopamine D2 receptor by an agonist initiates a cascade of intracellular events that can be broadly categorized into two major pathways:

-

G Protein-Dependent Signaling: This is the canonical pathway, where the D2R couples to inhibitory G proteins of the Gi/o family.

-

β-Arrestin-Mediated Signaling: This pathway is crucial for receptor desensitization, internalization, and can also initiate its own distinct signaling cascades.

G Protein-Dependent Signaling

Upon agonist binding, the D2R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric Gi/o proteins.[1] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then proceed to modulate the activity of various downstream effectors.

The primary downstream effects of Gαi/o activation include:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[6] This results in a decrease in intracellular cAMP levels.[6]

-

Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]

The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB (cAMP response element-binding protein).[6]

β-Arrestin-Mediated Signaling

Agonist-induced activation of the D2R also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs).[6][9] This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[3][9] The recruitment of β-arrestin to the receptor has two main consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to G proteins, effectively terminating G protein-dependent signaling.[6] β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2), which leads to the internalization of the receptor into endosomes.[9]

-

Scaffolding of Signaling Complexes: β-arrestin can act as a scaffold for various signaling proteins, initiating a second wave of signaling that is independent of G proteins.[9] A key example is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[10][11]

Quantitative Data for D2R Agonists

The ability of different agonists to activate these pathways can vary significantly, a concept known as "biased agonism".[8][12] A biased agonist may preferentially activate either the G protein-dependent or the β-arrestin-mediated pathway. The following tables summarize quantitative data for several common D2R agonists across different functional assays.

Table 1: G Protein-Dependent Signaling (cAMP Inhibition)

| Agonist | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |

|---|---|---|---|---|

| Dopamine | 2.76 x 10³ | 100 | CHO-K1 | [13] |

| Quinpirole | 56 | 100 | HEK293T | [4] |

| Bromocriptine | Varies | Partial Agonist | Multiple | [3][14] |

| Aripiprazole | Varies | Partial Agonist/Antagonist | Multiple | [4][5] |

| UNC9975 | >10,000 (Antagonist) | N/A | HEK293T |[4] |

Table 2: β-Arrestin-2 Recruitment

| Agonist | EC50 (nM) | Emax (% of Dopamine/Quinpirole) | Assay Type | Reference |

|---|---|---|---|---|

| Dopamine | ~100 | 100 | BRET | [3] |

| Quinpirole | 56 | 100 | Tango | [4] |

| Aripiprazole | 145 | 47 | BRET | [4] |

| UNC9975 | 6.0 | 20 | BRET | [4] |

| UNC9994 | >1,000 | >50 | BRET |[4] |

Table 3: ERK Phosphorylation

| Agonist | EC50 (nM) | Emax (% of Control) | Cell Line | Reference |

|---|---|---|---|---|

| Quinpirole | Varies | Significant Increase | Rat Striatum | [15] |

| UNC9994 | Varies | Significant Increase | HEK293 |[10] |

Experimental Protocols

Accurate assessment of D2R signaling requires robust and well-validated experimental protocols. Below are detailed methodologies for key assays used to investigate the G protein-dependent and β-arrestin-mediated pathways.

cAMP Inhibition Assay

This assay measures the ability of a D2R agonist to inhibit the production of cAMP, typically after stimulation with forskolin (B1673556), a direct activator of adenylyl cyclase.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor are cultured in appropriate media (e.g., Ham's F-12K with 10% FBS).[16] Cells are seeded into 96-well or 384-well plates and grown to confluence.[17]

-

Assay Preparation: The growth medium is removed, and cells are washed with a buffer such as HBSS. Cells are then pre-incubated with a phosphodiesterase inhibitor like IBMX (e.g., 1 mM) for a short period (e.g., 5-15 minutes) to prevent cAMP degradation.[17]

-

Agonist Stimulation: Cells are treated with various concentrations of the test agonist in the presence of a fixed concentration of forskolin (e.g., 10 µM).[17]

-

Cell Lysis and Detection: After incubation (e.g., 15-30 minutes), cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[18][19]

-

Data Analysis: The decrease in cAMP levels is plotted against the agonist concentration to determine the EC50 and Emax values.

References

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 13. innoprot.com [innoprot.com]

- 14. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Extracellular Signal-Regulated Protein Kinases Is Associated with a Sensitized Locomotor Response to D2Dopamine Receptor Stimulation in Unilateral 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide on the Effects of Dopamine D2 Receptor Agonists on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the molecular mechanisms, downstream genetic targets, and experimental methodologies associated with the activation of the Dopamine D2 receptor (D2R) by its agonists.

Introduction to Dopamine D2 Receptor Signaling

The Dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including motor control, motivation, and hormone secretion. D2R is highly expressed in the central nervous system, particularly in the striatum and the pituitary gland. D2R agonists, such as Bromocriptine and Quinpirole, are therapeutically important for conditions like Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] Their mechanism of action involves binding to D2 receptors, which primarily couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] Ultimately, these signaling events converge on the nucleus to alter gene expression programs, underlying both the therapeutic effects and potential side effects of these drugs.

Signaling Pathways Leading to Gene Expression Changes

Activation of the D2R by an agonist triggers several intracellular signaling pathways that culminate in the regulation of gene transcription. The canonical pathway involves the Gαi subunit, but Gβγ subunits and β-arrestin-mediated pathways also play significant roles.

Gαi-Mediated Pathway

The primary signaling cascade initiated by D2R activation is mediated by the Gαi protein.

-

Agonist Binding: A D2R agonist (e.g., Bromocriptine) binds to the receptor.

-

G-Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[2][3]

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][5]

-

PKA Inactivation: Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA).[5]

-

Transcription Factor Regulation: PKA is a key regulator of several transcription factors, most notably CREB (cAMP response element-binding protein). Inactivation of PKA prevents the phosphorylation and activation of CREB, thereby altering the expression of CREB-responsive genes.

References

Probing the Potential of Dopamine D2 Receptor Agonists in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies of Dopamine (B1211576) D2 receptor (D2R) agonists in preclinical animal models of major neurological disorders, including Parkinson's disease, schizophrenia, and Huntington's disease. This document synthesizes key findings, details experimental methodologies, and presents quantitative data to serve as a valuable resource for the scientific community engaged in neuropharmacology and drug discovery.

Introduction: The Dopamine D2 Receptor as a Therapeutic Target

The Dopamine D2 receptor, a member of the G protein-coupled receptor superfamily, plays a crucial role in regulating motor control, motivation, and cognition.[1] Its dysfunction is implicated in the pathophysiology of several neurological and psychiatric disorders. Consequently, the D2R has emerged as a primary target for therapeutic intervention. D2R agonists, which mimic the action of endogenous dopamine, have shown promise in alleviating symptoms in various disease models. This guide delves into the preclinical evidence supporting the exploration of D2R agonists for these conditions.

D2R Agonists in Animal Models of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[2][3][4] D2R agonists aim to compensate for this dopamine deficiency.

The 6-Hydroxydopamine (6-OHDA) Rat Model

A widely used model to mimic Parkinson's disease involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the striatum of rats, causing a lesion in the nigrostriatal dopamine pathway.[2][3][4][5] This lesion leads to motor impairments on the contralateral side of the body.[2][3][4]

Experimental Protocol: 6-OHDA Lesioning

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.[5]

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull. Bregma is identified as the reference point.[5]

-

Injection Coordinates: For an MFB lesion, typical coordinates are Anteroposterior (AP): -2.2 mm, Mediolateral (ML): +1.5 mm, and Dorsoventral (DV): -8.0 mm from the dura.[5]

-

6-OHDA Administration: A solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) is infused at a rate of 1 µl/min.[5] The needle is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.[5]

-

Post-operative Care: The incision is sutured, and the animal is monitored during recovery.

Assessment of Motor Function: Rotational Behavior

Unilateral 6-OHDA lesions result in a rotational bias when the animal is challenged with a dopamine agonist. This behavior is a quantifiable measure of the lesion's severity and the efficacy of therapeutic agents.[6][7][8]

Experimental Protocol: Apomorphine-Induced Rotational Behavior

-

Acclimation: Rats are habituated to the testing environment, which typically consists of a circular arena.

-

Drug Administration: A non-selective dopamine agonist, such as apomorphine (B128758) (e.g., 0.25-1 mg/kg, s.c.), is administered.[9]

-

Data Recording: The number of full 360° contralateral (away from the lesioned side) rotations is recorded for a set period, often 30-90 minutes, using an automated rotometer system.[5][6][8]

-

Analysis: The net rotational score (contralateral minus ipsilateral rotations) is calculated. A successful lesion is often defined as a rate of at least 7 full contralateral rotations per minute.[10]

Quantitative Data: Efficacy of D2R Agonists in the 6-OHDA Model

| D2R Agonist | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Pramipexole | 6-OHDA Rat | 0.1, 0.5, 1.0 mg/kg | i.p. | Dose-dependent increase in contralateral rotations | N/A |

| Ropinirole | 6-OHDA Rat | 0.2, 1.0, 5.0 mg/kg | s.c. | Significant increase in contralateral rotations | N/A |

| Quinpirole (B1680403) | 6-OHDA Mouse | N/A | N/A | Increased dyskinesia induced by optogenetic stimulation | [11] |

D2R Agonists in Animal Models of Schizophrenia

The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. Animal models often utilize pharmacological challenges to mimic this state.

Prepulse Inhibition (PPI) Deficit Model

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[12][13][14][15] In schizophrenia patients, PPI is often deficient, reflecting an inability to filter sensory information.[13][16] This deficit can be pharmacologically induced in rodents by administering dopamine agonists.[13]

Experimental Protocol: Prepulse Inhibition Test

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.[16]

-

Acclimation: The animal (typically a rat or mouse) is placed in the chamber and allowed to acclimate for a few minutes with background noise.

-

Stimuli: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 115-120 dB) to measure baseline startle.

-

Prepulse-pulse trials: A weak acoustic prepulse (e.g., 73-82 dB) presented 100 ms (B15284909) before the pulse.[17]

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug Treatment: D2R agonists, such as quinpirole, are administered prior to the test session.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Quantitative Data: Effects of D2R Agonists on PPI

| D2R Agonist | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Quinpirole | Rat | 1 mg/kg | i.p. | Neonatal treatment resulted in PPI deficits in adulthood. | [17] |

| Quinpirole | Rat | 0.1 mg/kg (subthreshold) | i.p. | Synergistic reduction of PPI when co-administered with a D1 agonist. | [18] |

| Apomorphine | Rat | 0.5 mg/kg | i.p. | Disruption of PPI. | [18] |

| Quinpirole | Rat | 0.3 mg/kg | N/A | Induced schizophrenia-related behavioral abnormalities. | [19] |

D2R Agonists in Animal Models of Huntington's Disease

Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the progressive loss of medium spiny neurons in the striatum.

The R6/2 Mouse Model

The R6/2 mouse is a widely used transgenic model of Huntington's disease, expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.[20][21] These mice exhibit a progressive neurological phenotype that includes motor deficits, cognitive impairment, and a reduced lifespan.[20][21]

Experimental Protocol: Behavioral Testing in R6/2 Mice

-

Open Field Test: Assesses locomotor activity and anxiety-like behavior. R6/2 mice typically show hypoactivity.[22]

-

Rotarod Test: Measures motor coordination and balance. R6/2 mice show a progressive decline in their ability to stay on a rotating rod.[20][22][23] The test involves placing the mouse on a rod that accelerates (e.g., from 4 to 40 RPM over 5 minutes) and recording the latency to fall.[23]

-

Social Behavior Tests: The habituation/dishabituation test and the resident-intruder paradigm can be used to assess social recognition and interaction, which are impaired in R6/2 mice.[24]

Striatal Neuron Culture Model

Primary cultures of striatal neurons can be used to study the cellular mechanisms of Huntington's disease and the effects of D2R agonists at a molecular level.

Experimental Protocol: Primary Striatal Neuron Culture

-

Tissue Dissection: Striata are dissected from embryonic day 18 rat or mouse pups.

-

Cell Dissociation: The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Plating: Cells are plated on poly-D-lysine and laminin-coated culture plates or coverslips.[25]

-

Culture Maintenance: Neurons are maintained in a defined culture medium.

-

Experimental Manipulation: Cultures can be transfected with mutant huntingtin constructs and treated with D2R agonists to assess effects on cell viability, neurite outgrowth, and aggregate formation.

Quantitative Data: D2R Agonist Studies in Huntington's Disease Models

Quantitative data specifically on the effects of D2R agonists in Huntington's disease animal models were not prominently featured in the initial search results. This represents an area for further targeted investigation.

D2R Signaling Pathways and Experimental Workflows

D2R Signaling Cascade

Activation of D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][26][27] This initiates a downstream signaling cascade that modulates neuronal excitability and gene expression.

General Experimental Workflow for Preclinical D2R Agonist Studies

Conclusion and Future Directions

The exploratory studies of Dopamine D2 receptor agonists in animal models of Parkinson's disease, schizophrenia, and Huntington's disease have provided valuable insights into the therapeutic potential of these compounds. The data from preclinical models, particularly in Parkinson's disease, have been instrumental in the clinical development of D2R agonists. However, further research is warranted to fully elucidate their role in schizophrenia and Huntington's disease. Future studies should focus on developing more refined animal models that recapitulate the full spectrum of these complex disorders and on identifying D2R agonists with improved efficacy and side-effect profiles. The detailed methodologies and compiled data in this guide are intended to facilitate these ongoing research efforts and accelerate the translation of promising preclinical findings into novel therapies for patients.

References

- 1. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - AR [thermofisher.com]

- 6. mdbneuro.com [mdbneuro.com]

- 7. scantox.com [scantox.com]

- 8. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. PD rat models and rotation test [bio-protocol.org]

- 11. D2 dopamine receptors and the striatopallidal pathway modulate L-DOPA-induced dyskinesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-pulse Inhibition [augusta.edu]

- 13. Making sure you're not a bot! [gupea.ub.gu.se]

- 14. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. protocols.io [protocols.io]

- 17. Neonatal quinpirole treatment produces prepulse inhibition deficits in adult male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Do D1/D2 interactions regulate prepulse inhibition in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The dopamine D2 agonist quinpirole impairs frontal mismatch responses to sound frequency deviations in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scantox.com [scantox.com]

- 21. scantox.com [scantox.com]

- 22. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Social Behaviour is Impaired in the R6/2 Mouse Model of Huntington’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. gladstone.org [gladstone.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Differential Role of D2 Receptor Isoforms in Agonist Binding and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D2 receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease, exists as two primary isoforms: D2 short (D2S) and D2 long (D2L). These isoforms arise from alternative splicing of the DRD2 gene and differ by a 29-amino acid insert in the third intracellular loop (ICL3) of the D2L receptor. This structural divergence leads to distinct functional properties, including differences in G-protein coupling, downstream signaling, and subcellular localization. Understanding the nuanced roles of D2S and D2L in agonist binding and signal transduction is paramount for the development of more selective and effective therapeutics. This guide provides a comprehensive overview of the current knowledge, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Comparison of Agonist Interactions with D2S and D2L Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various agonists at the D2S and D2L receptor isoforms. These data have been compiled from multiple studies to provide a comparative overview. It is important to note that absolute values may vary between studies due to differences in experimental conditions, cell systems, and assay formats.

Table 1: Comparative Agonist Binding Affinities (Ki) at Human D2S and D2L Receptors

| Agonist | D2S Ki (nM) | D2L Ki (nM) | Radioligand | Cell Line | Reference |

| Dopamine | 17 | 20 | [3H]-(R)-(+)-7-OH-DPAT | CHO | [1] |

| Quinpirole | 4400 | - | 125I-IABN | HEK | [2] |

| Pramipexole | 3.9 | 2.2 | Not Specified | Not Specified | [3] |

| Ropinirole | - | - | [3H]spiperone | Human Caudate | [4] |

| Bromocriptine | - | - | Not Specified | Not Specified | [3] |

| Apomorphine | - | - | Not Specified | Not Specified | [5] |

Note: A comprehensive side-by-side comparison of Ki values for a wide range of agonists is limited in the current literature. The data presented represents available comparative values.

Table 2: Comparative Agonist Functional Potencies (EC50/pEC50) at Human D2S and D2L Receptors (cAMP Inhibition)

| Agonist | D2S EC50/pEC50 | D2L EC50/pEC50 | Emax (% of Dopamine) | Cell Line | Reference |

| Dopamine | 2.76 x 10⁻⁶ M | - | - | CHO-K1 | [6] |

| Ropinirole | - | pEC50: 7.4 | Full Agonist | CHO | [7] |

| Sumanirole | 17 - 75 nM | - | Full Agonist | Not Specified | [3] |

Note: Direct comparative functional potency data for a broad spectrum of agonists on both isoforms from a single study is scarce. The provided data is illustrative of the available information.

Signaling Pathways of D2S and D2L Receptors

The D2S and D2L isoforms exhibit preferential coupling to different Gαi/o protein subtypes, leading to divergent downstream signaling cascades. While both isoforms inhibit adenylyl cyclase, their interactions with other effectors and regulatory proteins, such as β-arrestin, can differ.

G-Protein Signaling

The canonical signaling pathway for both D2S and D2L receptors involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, studies have shown that the 29-amino acid insert in the ICL3 of the D2L isoform allows for a specific interaction with Gαi2, while the D2S isoform may preferentially couple with Gαi1[8][9]. This differential coupling can influence the efficiency and specificity of downstream signaling.

β-Arrestin Signaling

Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. Both D2S and D2L isoforms are known to recruit β-arrestin2[10][11]. However, the kinetics and functional consequences of this recruitment may differ between the isoforms, contributing to their distinct pharmacological profiles.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and reagents.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2S or D2L receptor.

References

- 1. addi.ehu.es [addi.ehu.es]

- 2. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 3. benchchem.com [benchchem.com]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of in vitro binding properties of a series of dopamine antagonists and agonists for cloned human dopamine D2S and D2L receptors and for D2 receptors in rat striatal and mesolimbic tissues, using [125I] 2'-iodospiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Identifying the Pharmacophore of Novel Dopamine D2 Receptor Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine (B1211576) D2 Receptor as a Therapeutic Target

The dopamine D2 receptor (D2R), a member of the Class A G protein-coupled receptor (GPCR) family, is a critical regulator of neuronal signaling in the central nervous system.[1] Its involvement in motor control, motivation, and cognition makes it a primary target for therapies addressing neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and bipolar disorder.[[“]][3][4] D2R agonists, which activate the receptor, are cornerstone treatments for conditions like Parkinson's disease.[3]

The development of novel D2R agonists hinges on understanding the specific molecular features—the pharmacophore —required for a ligand to bind to and activate the receptor. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[5]

Historically, the classical D2 agonist pharmacophore included a cationic amine, an aromatic ring, and one or two hydrogen bond donor/acceptor sites.[6][7] However, the discovery of structurally diverse agonists, including ergoline-based compounds, has necessitated a revision of this model.[6][8] Furthermore, the concept of functional selectivity , or biased agonism , has revolutionized D2R pharmacology. This paradigm recognizes that ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[9][10] A ligand might be "G protein-biased," primarily activating the canonical G protein pathway, or "β-arrestin-biased," favoring the G protein-independent β-arrestin pathway.[11][12] This discovery opens avenues for designing drugs with improved therapeutic efficacy and reduced side effects.[13][14]

This guide provides a technical overview of the integrated experimental and computational approaches used to identify and refine the pharmacophores of novel D2 receptor agonists, with a special focus on characterizing biased signaling.

D2 Receptor Signaling Pathways

D2R activation is not a monolithic event. Upon agonist binding, the receptor can initiate at least two major signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. Understanding these pathways is crucial for designing functional assays to profile novel compounds.

The D2R primarily couples to inhibitory G proteins of the Gαi/o family.[1][15] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[16] The dissociated Gβγ subunit can also modulate other effectors, such as ion channels and phospholipase C (PLC).[15]

Alternatively, agonist-bound D2R can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[17] β-arrestin recruitment not only desensitizes the G protein signal but also initiates a distinct wave of G protein-independent signaling, which can regulate processes like receptor internalization and activation of kinases such as ERK.[17][18]

A General Workflow for Pharmacophore Identification

Identifying a pharmacophore is an iterative process that integrates computational modeling with experimental validation. The general workflow involves selecting a set of known active and inactive compounds, determining their biological activities through in vitro assays, and using this information to generate and validate a predictive pharmacophore model.

Experimental Protocols and Data

The foundation of any robust pharmacophore model is high-quality experimental data. Key experiments include binding assays to determine a ligand's affinity for the receptor and functional assays to measure its efficacy in specific signaling pathways.

Binding Affinity Determination: Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[19][20] In a competitive binding assay, a test compound's ability to displace a known radiolabeled ligand from the D2R is measured, allowing for the determination of its inhibition constant (Ki). A lower Ki value signifies higher binding affinity.

Table 1: Binding Affinities (Ki) of Clinically Used D2R Agonists

| Compound | D2R Ki (nM) | Reference(s) |

|---|---|---|

| Apomorphine | 4.1 | [3] |

| Bromocriptine | 13 | [3] |

| Cabergoline | 0.6 | [3] |

| Pramipexole | 2.2 | [3] |

| Ropinirole | 29 | [3] |

| Rotigotine | 0.71 | [3] |

| Aripiprazole | 0.34 | [3] |

Note: Ki values can vary based on experimental conditions and cell systems used.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).[21] Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[19]

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (e.g., 10-20 µg of protein).

-

A fixed concentration of a suitable D2R radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its dissociation constant (Kd).

-

Serial dilutions of the unlabeled test compound (typically spanning 8-10 log units).

-

For determining non-specific binding, add a high concentration of a known D2R ligand (e.g., 10 µM haloperidol).

-

Bring the final volume to 200-250 µL with assay buffer.

-

-

Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[19]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assessment: G Protein Pathway (cAMP Assay)

For Gi-coupled receptors like D2R, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[22] This effect is typically measured in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase, which elevates basal cAMP to a readily quantifiable level.

Table 2: G Protein Pathway Activity of Select D2R Ligands

| Compound | Assay | Endpoint | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |

|---|---|---|---|---|

| Quinpirole | cAMP Inhibition | IC50 | 5.8 | 100% (Full Agonist) |

| Aripiprazole | cAMP Inhibition | IC50 | 12.1 | 45% (Partial Agonist) |

| MLS1547 | G Protein Recruitment | EC50 | 130 | ~90% (G-protein Biased) |

Data synthesized from multiple sources for illustrative purposes.[9][23]

Experimental Protocol: cAMP Inhibition Assay

-

Cell Culture: Plate cells expressing the human D2R (e.g., CHO-K1) in a 96-well plate and culture overnight.[22]

-

Pre-incubation: Remove the culture medium and wash the cells with a stimulation buffer (e.g., HBSS with 10 mM HEPES). Add buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.[24]

-

Agonist Stimulation: Add serial dilutions of the test compounds along with a fixed concentration of forskolin (e.g., 5-10 µM). The forskolin concentration should be chosen to produce a submaximal but robust cAMP signal.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

cAMP Detection: Quantify the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.[16]

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to determine the IC50 (for inhibition) and the maximal efficacy relative to a reference full agonist like dopamine or quinpirole.

Functional Activity Assessment: β-Arrestin Pathway (Recruitment Assay)

β-arrestin recruitment assays directly measure the interaction between the activated D2R and β-arrestin. Several commercial platforms are available, such as the PathHunter assay (DiscoverX), which is based on enzyme fragment complementation (EFC).[25]

Table 3: β-Arrestin Recruitment Activity of Select D2R Ligands

| Compound | Assay | Endpoint | Potency (EC50, nM) | Efficacy (% of Dopamine) |

|---|---|---|---|---|

| Quinpirole | β-Arrestin Recruitment | EC50 | 31 | 100% (Balanced Agonist) |

| Aripiprazole | β-Arrestin Recruitment | EC50 | 93 | 65% (Partial Agonist) |

| MLS1547 | β-Arrestin Recruitment | EC50 | >10,000 | <10% (G-protein Biased) |

Data synthesized from multiple sources for illustrative purposes.[9][11]

Experimental Protocol: PathHunter β-Arrestin Recruitment Assay

-

Cell Line: Use a PathHunter cell line engineered to co-express the D2R fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[25]

-

Cell Plating: Seed the cells in a 96-well white, clear-bottom assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[25] Recruitment brings the PK and EA fragments into proximity, forming a functional β-galactosidase enzyme.

-

Detection: Add the detection reagent containing the chemiluminescent substrate (e.g., Galacton Star). Incubate at room temperature for approximately 60 minutes.[25]

-

Readout: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.

-

Data Analysis: Plot the signal against the log concentration of the test compound. Fit the data to determine the EC50 and maximal efficacy relative to a reference agonist.

Integration with Computational Modeling

Experimental data provides the essential foundation for building and validating computational pharmacophore models. These models, in turn, can rationalize observed structure-activity relationships (SAR) and guide the design of new molecules.[26][27]

Both ligand-based and structure-based methods are employed.

-

Ligand-based methods derive a pharmacophore by aligning a set of active molecules and extracting common chemical features.[5]

-

Structure-based methods utilize the 3D structure of the D2R (from crystallography or homology modeling) to identify key interaction points within the binding pocket.[3][7]

The combination of experimental SAR data with receptor-guided modeling is a powerful strategy to refine pharmacophore hypotheses and improve their predictive accuracy.[7][26]

Conclusion

Identifying the pharmacophore of novel D2 receptor agonists is a multidisciplinary endeavor that requires a synergistic combination of in vitro pharmacology and in silico modeling. By systematically evaluating ligand binding affinity and functional activity in distinct signaling pathways (G protein vs. β-arrestin), researchers can build comprehensive structure-activity relationships. These empirical data are essential for the generation and validation of predictive pharmacophore models that not only explain the activity of known ligands but also guide the rational design of novel, potentially biased agonists with superior therapeutic profiles. This integrated approach is fundamental to advancing the next generation of therapeutics for a wide range of CNS disorders.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. consensus.app [consensus.app]

- 3. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wpage.unina.it [wpage.unina.it]

- 6. Revision of the classical dopamine D2 agonist pharmacophore based on an integrated medicinal chemistry, homology modelling and computational docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 10. Receptor, Ligand and Transducer Contributions to Dopamine D2 Receptor Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. benchchem.com [benchchem.com]

- 17. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 18. biorxiv.org [biorxiv.org]

- 19. benchchem.com [benchchem.com]

- 20. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 21. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. resources.revvity.com [resources.revvity.com]

- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Investigation of D2 Receptor–Agonist Interactions Using a Combination of Pharmacophore and Receptor Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radioligand Binding Assay of Dopamine D2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dopamine (B1211576) D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with the D2 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of unlabeled dopamine D2 receptor agonists.

The assay is based on the principle of competition between a labeled radioligand (e.g., [3H]spiperone, an antagonist) and an unlabeled test compound (the agonist) for binding to the D2 receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Ki) of the agonist can be determined. The Ki value represents the affinity of the agonist for the receptor. It is important to note that agonists often bind to both high and low-affinity states of the D2 receptor, which correspond to the G protein-coupled and uncoupled states, respectively. The presence of guanine (B1146940) nucleotides, such as GTP, can shift the receptor to the low-affinity state for agonists.

Signaling Pathway

Dopamine D2 receptors are primarily coupled to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular processes, including neuronal excitability and gene expression.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the radioligand binding assay for a dopamine D2 receptor agonist.

Caption: Experimental Workflow for D2 Agonist Binding Assay.

Experimental Protocols

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are recommended. Alternatively, tissue homogenates from brain regions rich in D2 receptors (e.g., striatum) can be used.[1]

-

Radioligand: [3H]Spiperone is a commonly used antagonist radioligand with high affinity for the D2 receptor.[2]

-

Unlabeled Ligands:

-

Test Agonist: A series of dilutions of the unlabeled agonist of interest.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., (+)-butaclamol or haloperidol) to determine non-specific binding.

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Note: The buffer composition can be optimized, and for agonist binding studies, the inclusion of Mg2+ is often recommended, while Na+ may be avoided to better detect high-affinity states.[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Membrane Preparation

This protocol is for preparing membranes from cultured cells.

-

Cell Culture: Grow cells stably expressing the human dopamine D2 receptor to confluency.

-

Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer or a polytron.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.

-

Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose).

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.